molecular formula C14H20N2O3S B4432468 1-isobutyryl-4-(phenylsulfonyl)piperazine

1-isobutyryl-4-(phenylsulfonyl)piperazine

Cat. No. B4432468
M. Wt: 296.39 g/mol
InChI Key: HAPWIWGTXYBZJB-UHFFFAOYSA-N
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Description

Piperazine derivatives are a significant class of compounds in medicinal chemistry, known for their versatility in drug design and development. These compounds exhibit a wide range of biological activities and are pivotal in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, cyclocondensations, and free radical polymerizations. For example, Borrmann et al. (2009) describe the synthesis of adenosine A2B receptor antagonists using piperazine sulfonyl as a key functional group, indicating a common route for synthesizing piperazine-based compounds with sulfonyl modifications (Borrmann et al., 2009).

Molecular Structure Analysis

The crystal structure of piperazine derivatives reveals important details about their molecular conformation. For instance, Berredjem et al. (2010) determined the structure of 4-Phenyl-piperazine-1-sulfonamide, showing that the compound crystallizes in a monoclinic system with specific crystallographic parameters, indicating the importance of molecular packing and interactions (Berredjem et al., 2010).

Future Directions

The future directions for research on “1-isobutyryl-4-(phenylsulfonyl)piperazine” and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, the development of new synthesis methods could also be a focus of future research .

properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-12(2)14(17)15-8-10-16(11-9-15)20(18,19)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPWIWGTXYBZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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